molecular formula C17H21N3O3S B5856906 N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No. B5856906
M. Wt: 347.4 g/mol
InChI Key: XBJNWHPTJOOVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide, also known as EPAG, is a small molecule inhibitor that has shown promising results in various scientific research studies. EPAG is a sulfonylurea compound that has been synthesized using a specific method to target certain biological pathways.

Mechanism of Action

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide exerts its effects by inhibiting the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. This inhibition leads to the activation of the transient receptor potential melastatin 4 (TRPM4) channel, resulting in an increase in intracellular calcium levels. This increase in calcium levels leads to various downstream effects, such as inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different scientific research studies. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.

Advantages and Limitations for Lab Experiments

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. This compound has also been shown to have high bioavailability and low toxicity in animal studies, making it a promising candidate for clinical development. However, this compound has some limitations as a research tool. It is a relatively new compound, and its long-term safety and efficacy have not been established. Additionally, this compound has shown to be less effective in some cancer types, indicating the need for further optimization and development.

Future Directions

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has shown promising results in various scientific research studies, and there are several future directions for its development. One potential direction is to optimize this compound's potency and selectivity to improve its therapeutic efficacy. Another potential direction is to investigate the use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, further studies are needed to establish the long-term safety and efficacy of this compound in preclinical and clinical settings. Overall, this compound has the potential to be a valuable research tool and a promising candidate for cancer therapy and other diseases.

Synthesis Methods

The synthesis of N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide involves the reaction of N-(2-pyridinylmethyl)glycinamide with 4-methylbenzenesulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide. This reaction results in the formation of N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide, which is then treated with ethyl iodide to obtain the final product, this compound. This synthesis method has been optimized to obtain a high yield of pure this compound.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-20(24(22,23)16-9-7-14(2)8-10-16)13-17(21)19-12-15-6-4-5-11-18-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJNWHPTJOOVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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